molecular formula C17H19NO4S B8475259 4'-Methoxy-4-methyl-4-nitro-3-(2-thienyl)-valerophenone CAS No. 66188-85-0

4'-Methoxy-4-methyl-4-nitro-3-(2-thienyl)-valerophenone

Cat. No. B8475259
M. Wt: 333.4 g/mol
InChI Key: DGUBJHVIQRDVSA-UHFFFAOYSA-N
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Patent
US04230623

Procedure details

168 g of 4-methoxy-3-(2-thienyl)-acrylophenone are heated to the boiling point together with 267 g of 2-nitropropane and 400 ml of absolute methanol. A solution of 43 g of sodium methylate in absolute methanol is added within 60 minutes. The resulting mixture is still refluxed during 3 hours. After cooling 43 g of glacial acetic acid are added to the reaction mixture, which is then evaporated to dryness. The residue is taken up with 1500 ml of dichloromethane. This solution is twice washed with 500 ml of water each time, dried over sodium sulfate and evaporated to dryness. The residue crystallises from ethanol and yields 4'-methoxy-4-methyl-4-nitro-3-(2-thienyl)-valerophenone of melting point 90° C.
Name
4-methoxy-3-(2-thienyl)-acrylophenone
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[S:6][CH:7]=1.[N+:18]([CH:21]([CH3:23])[CH3:22])([O-:20])=[O:19].C[O-].[Na+].[C:27](O)(=[O:29])C>CO>[CH3:27][O:29][C:15]1[CH:14]=[CH:13][C:12]([C:10](=[O:11])[CH2:9][CH:8]([C:5]2[S:6][CH:7]=[CH:3][CH:4]=2)[C:21]([CH3:23])([N+:18]([O-:20])=[O:19])[CH3:22])=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
4-methoxy-3-(2-thienyl)-acrylophenone
Quantity
168 g
Type
reactant
Smiles
COC=1C=C(SC1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
267 g
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methylate
Quantity
43 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is still refluxed during 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
are added to the reaction mixture, which
CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness
WASH
Type
WASH
Details
This solution is twice washed with 500 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue crystallises from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC(C(C)([N+](=O)[O-])C)C=1SC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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